FBXO44 Human Pre-designed siRNA Set A

Description

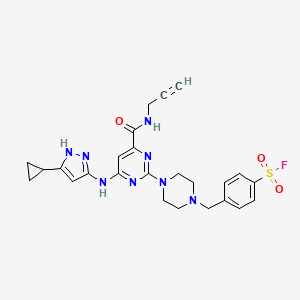

Structure

3D Structure

Properties

CAS No. |

2088112-70-1 |

|---|---|

Molecular Formula |

C25H27FN8O3S |

Molecular Weight |

538.6 g/mol |

IUPAC Name |

4-[[4-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-6-(prop-2-ynylcarbamoyl)pyrimidin-2-yl]piperazin-1-yl]methyl]benzenesulfonyl fluoride |

InChI |

InChI=1S/C25H27FN8O3S/c1-2-9-27-24(35)21-15-22(29-23-14-20(31-32-23)18-5-6-18)30-25(28-21)34-12-10-33(11-13-34)16-17-3-7-19(8-4-17)38(26,36)37/h1,3-4,7-8,14-15,18H,5-6,9-13,16H2,(H,27,35)(H2,28,29,30,31,32) |

InChI Key |

ZBSPMOBILDLOCV-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PF-6808472; PF 6808472; PF6808472; OX44; OX-44; OX 44; |

Origin of Product |

United States |

Foundational & Exploratory

The Role of FBXO44 in Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

F-box protein 44 (FBXO44) is a substrate recognition component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex, playing a crucial role in cellular protein degradation. Emerging evidence has illuminated its significant involvement in the intricate regulation of the cell cycle. This technical guide provides an in-depth overview of the current understanding of FBXO44's function in cell cycle control, its molecular mechanisms, and its implications in cancer biology. It details the key signaling pathways, summarizes quantitative data on its effects on cell cycle progression, and provides comprehensive experimental protocols for its study. This document is intended to be a valuable resource for researchers investigating cell cycle regulation and for professionals involved in the development of novel therapeutic strategies targeting cell cycle dysregulation in diseases such as cancer.

Introduction

The eukaryotic cell cycle is a fundamental process orchestrated by a complex network of regulatory proteins that ensure the faithful duplication and segregation of the genome. E3 ubiquitin ligases are master regulators of this process, mediating the timely degradation of key cell cycle proteins to drive unidirectional progression through its distinct phases. FBXO44, as a component of the SCF E3 ligase complex, has been identified as a critical player in maintaining genomic stability and regulating cell proliferation. Its primary recognized role is in the transcriptional silencing of repetitive elements, a process intrinsically linked to DNA replication and S-phase progression. Dysregulation of FBXO44 has been implicated in the pathogenesis of various cancers, highlighting its potential as a therapeutic target.

Molecular Mechanisms of FBXO44 in Cell Cycle Regulation

FBXO44 exerts its influence on the cell cycle through two primary, interconnected mechanisms: the silencing of repetitive elements and the direct ubiquitination and degradation of key cell cycle regulators.

Silencing of Repetitive Elements and DNA Replication Stress

A primary function of FBXO44 is to suppress the transcription of repetitive elements (REs) in the genome. It achieves this by binding to histone H3 trimethylated on lysine 9 (H3K9me3), a marker of heterochromatin, at these elements. This binding facilitates the recruitment of a repressive complex, including the histone methyltransferase SUV39H1, the Cullin 4-RING E3 ligase (CRL4), and the Mi-2/NuRD chromatin remodeling complex.[1][2][3] This complex reinforces the heterochromatic state of REs, preventing their transcription.

Knockdown of FBXO44 leads to the reactivation of REs, resulting in the accumulation of double-stranded RNA (dsRNA) and the formation of RNA:DNA hybrids.[1] This, in turn, triggers DNA replication stress, characterized by the phosphorylation of RPA32 and the activation of the ATR/CHK1 checkpoint pathway.[1][3] The ensuing replication stress leads to an accumulation of cells in the S phase of the cell cycle.[1]

Substrate Ubiquitination and Degradation

As a component of the SCF complex, FBXO44 is directly involved in the ubiquitination and subsequent proteasomal degradation of specific substrate proteins. The most well-characterized substrate in the context of cell cycle regulation is the breast cancer susceptibility protein 1 (BRCA1).[4]

FBXO44, as part of the SCFFBXO44 E3 ligase complex, targets BRCA1 for ubiquitination and degradation.[4] BRCA1 is a critical tumor suppressor involved in DNA repair, cell cycle checkpoint control, and the maintenance of genomic stability. The degradation of BRCA1 is cell cycle-dependent, with its levels being low in G1 and peaking in S and G2/M phases. By mediating BRCA1 degradation, FBXO44 influences the G1/S and G2/M checkpoints.[4][5]

Signaling Pathways and Experimental Workflows

FBXO44-Mediated Silencing of Repetitive Elements

The following diagram illustrates the signaling pathway through which FBXO44 silences repetitive elements, leading to the regulation of DNA replication and S-phase progression.

Caption: FBXO44-mediated silencing of repetitive elements.

SCFFBXO44-Mediated Degradation of BRCA1

This diagram depicts the role of the SCFFBXO44 complex in the ubiquitination and degradation of BRCA1, impacting cell cycle checkpoints.

Caption: SCF-FBXO44-mediated degradation of BRCA1.

Experimental Workflow for Studying FBXO44 Function

The following diagram outlines a typical experimental workflow to investigate the role of FBXO44 in cell cycle regulation.

Caption: Experimental workflow for FBXO44 functional analysis.

Quantitative Data on FBXO44 and Cell Cycle Progression

Knockdown of FBXO44 has a discernible impact on cell cycle distribution, primarily causing an accumulation of cells in the S phase. This is a direct consequence of the DNA replication stress induced by the derepression of repetitive elements.

| Cell Line | Condition | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| MDA-MB-231 | Control siRNA | 55.2 | 28.3 | 16.5 | Estimated from[1] |

| FBXO44 siRNA | 40.1 | 45.6 | 14.3 | Estimated from[1] | |

| BT-549 | Control siRNA | 60.8 | 25.1 | 14.1 | Estimated from[1] |

| FBXO44 siRNA | 48.2 | 39.5 | 12.3 | Estimated from[1] | |

| HEK293T | Control siRNA | 58.9 | 24.5 | 16.6 | Estimated from[4] |

| FBXO44 siRNA | 62.1 | 22.3 | 15.6 | Estimated from[4] |

Note: Data for MDA-MB-231 and BT-549 cells are estimated from flow cytometry histograms presented in Shen et al., 2021. Data for HEK293T cells are estimated from supplementary data in Lu et al., 2012, which showed a slight decrease in the S/G2/M population, contrasting with the S-phase accumulation seen in cancer cell lines under replication stress.

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) of FBXO44 and Interacting Proteins

This protocol is designed to isolate FBXO44 and its interacting protein partners from cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Anti-FBXO44 antibody (or antibody against a tagged version of FBXO44)

-

Control IgG antibody (from the same species as the primary antibody)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

SDS-PAGE sample buffer

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-clearing (Optional but Recommended): Add control IgG and protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. Pellet the beads and discard them to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-FBXO44 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

-

Elution: Elute the protein complexes from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature. Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.

-

Neutralization: Immediately neutralize the eluate by adding neutralization buffer.

-

Sample Preparation for Western Blot: Add SDS-PAGE sample buffer to the eluate, boil for 5 minutes, and analyze by Western blotting.

In Vitro Ubiquitination Assay for SCFFBXO44

This assay reconstitutes the ubiquitination of a substrate (e.g., BRCA1) by the SCFFBXO44 complex in a test tube.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)

-

Recombinant ubiquitin

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

Immunopurified SCFFBXO44 complex (from transfected cells)

-

Recombinant substrate protein (e.g., BRCA1)

-

SDS-PAGE sample buffer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, E1 enzyme, E2 enzyme, and ubiquitin.

-

Add E3 Ligase and Substrate: Add the immunopurified SCFFBXO44 complex and the recombinant substrate protein to the reaction mixture.

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate to detect higher molecular weight ubiquitinated species.

Chromatin Immunoprecipitation (ChIP) for FBXO44

This protocol is used to identify the genomic regions where FBXO44 is bound.

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Chromatin shearing buffer

-

Sonicator

-

Anti-FBXO44 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

ChIP wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Primers for qPCR analysis

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Nuclear Isolation: Lyse the cells and isolate the nuclei.

-

Chromatin Shearing: Resuspend the nuclei in chromatin shearing buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with the anti-FBXO44 antibody or control IgG overnight at 4°C.

-

Capture of Immune Complexes: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for target genomic regions to quantify the enrichment of FBXO44 binding.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvest: Harvest cells and wash them with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 30 minutes at 4°C.

-

Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

FBXO44 is a multifaceted protein that plays a critical role in cell cycle regulation through its involvement in the SCF E3 ubiquitin ligase complex and its function in maintaining the transcriptional silence of repetitive elements. Its ability to control DNA replication and cell cycle checkpoints by targeting key proteins like BRCA1 for degradation underscores its importance in preserving genomic integrity. The S-phase accumulation observed upon FBXO44 knockdown highlights its crucial role in resolving DNA replication stress.

The dysregulation of FBXO44 in various cancers presents a compelling rationale for its exploration as a therapeutic target. Future research should focus on identifying the full spectrum of FBXO44 substrates and elucidating the precise molecular mechanisms that govern its activity and substrate specificity. Furthermore, the development of small molecule inhibitors that can modulate the activity of the SCFFBXO44 complex could offer novel therapeutic avenues for the treatment of cancers characterized by aberrant cell cycle control. A deeper understanding of the intricate regulatory networks in which FBXO44 participates will be pivotal for translating these basic research findings into clinical applications.

References

- 1. FBXO44 promotes DNA replication-coupled repetitive element silencing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting FBXO44/SUV39H1 elicits tumor cell-specific DNA replication stress and viral mimicry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Multiple Lineages of Human Breast Cancer Stem/Progenitor Cells Identified by Profiling with Stem Cell Markers - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of FBXO44 in Human Cancer: A Technical Guide to a Novel Therapeutic Target

For Immediate Release

La Jolla, CA – This technical whitepaper provides an in-depth analysis of the F-box protein FBXO44 and its multifaceted role in the pathobiology of human cancer. Geared towards researchers, scientists, and drug development professionals, this document elucidates the core functions of FBXO44, detailing its impact on genomic stability, immune evasion, and tumor suppressor regulation. The findings presented herein underscore the potential of FBXO44 as a promising therapeutic target for a new generation of cancer therapies.

Executive Summary

F-box only protein 44 (FBXO44) has emerged as a critical regulator in cancer cell biology, exhibiting a dual function that influences both epigenetic gene silencing and protein degradation pathways. Primarily, FBXO44 is a key component of a novel repressive complex that silences repetitive elements (REs) in the human genome, a process essential for maintaining genomic integrity and preventing innate immune activation in cancer cells. Conversely, as a substrate receptor of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex, FBXO44 also mediates the degradation of the tumor suppressor protein BRCA1. High expression of FBXO44 is frequently observed in various human cancers and is correlated with poor patient prognosis, highlighting its significance as a potential therapeutic target. This guide summarizes the current understanding of FBXO44's function, presents quantitative data on its cellular effects, details the experimental protocols for its study, and visualizes the key signaling pathways in which it operates.

Core Functions of FBXO44 in Cancer Cells

Repression of Repetitive Elements and Evasion of Viral Mimicry

A primary function of FBXO44 in cancer cells is the transcriptional silencing of repetitive elements (REs), which constitute a significant portion of the human genome.[1][2][3][4][5][6] FBXO44 achieves this by binding to nucleosomes marked by the repressive histone modification H3K9me3 at the DNA replication fork.[1][2][4] Upon binding, FBXO44 recruits a multi-protein repressive complex, including the histone methyltransferase SUV39H1, the Cullin-4-RING E3 ligase (CRL4), and the Mi-2/NuRD complex, to these genomic regions.[1][2][3][4][5][6][7] This complex then ensures the post-replication maintenance of a heterochromatic state, effectively silencing the transcription of REs.[1][2][3][4][5][6]

The inhibition of FBXO44 disrupts this silencing machinery, leading to the re-expression of REs.[1][2][3][4][5][6] The accumulation of double-stranded RNA (dsRNA) from transcribed REs triggers a "viral mimicry" response within the cancer cells.[1][2][3][4][5][7] This innate immune response is mediated by the MAVS/STING antiviral pathways, culminating in the production of type I interferons (IFNs).[1][2][3][4][5][6] The resulting IFN signaling enhances the immunogenicity of cancer cells, promoting decreased tumorigenicity and rendering them more susceptible to immune checkpoint blockade therapies.[1][2][3][4][7]

Regulation of BRCA1 Stability

In addition to its role in epigenetic regulation, FBXO44 functions as a component of the SCF E3 ubiquitin ligase complex.[8][9] In this capacity, FBXO44 specifically recognizes and binds to the tumor suppressor protein BRCA1.[8][9] This interaction targets BRCA1 for ubiquitination and subsequent proteasomal degradation.[8][9][10][11] Overexpression of FBXO44 has been observed in breast carcinomas, where it is inversely correlated with BRCA1 protein levels.[8] This suggests that FBXO44-mediated degradation of BRCA1 may contribute to the development of sporadic breast cancers by impairing DNA repair and genomic stability.[8][9]

Quantitative Data on FBXO44 Function

The functional consequences of FBXO44 activity and inhibition have been quantified in various cancer cell lines and preclinical models. The following tables summarize key findings from published studies.

Table 1: Effect of FBXO44 Knockdown on Cancer Cell Proliferation and Apoptosis

| Cell Line | Cancer Type | Outcome Measure | Result of FBXO44 Knockdown | Reference |

| MDA-MB-231 | Breast Cancer | Proliferation | Diminished | [7] |

| BT-549 | Breast Cancer | Proliferation | Diminished | [7] |

| GSC1517 | Glioblastoma | Proliferation | Diminished | [7] |

| GSC1552 | Glioblastoma | Proliferation | Diminished | [7] |

| MDA-MB-231 | Breast Cancer | Apoptosis (Annexin V+) | Increased | [7] |

Table 2: In Vivo Effects of FBXO44 Knockdown on Tumor Growth

| Cancer Model | Tumor Type | Outcome Measure | Result of FBXO44 Knockdown | Reference |

| Immunodeficient Mice | Orthotopic Mammary Tumor | Tumor Growth | Decreased | [7] |

| Immunodeficient Mice | Lung Metastasis | Metastatic Seeding | Decreased | [7] |

| Immunodeficient Mice | Brain Metastasis | Metastatic Seeding | Decreased | [7] |

| Immunodeficient Mice | Bone Metastasis | Metastatic Seeding | Decreased | [7] |

Table 3: FBXO44 Expression in Human Cancers

| Cancer Type | FBXO44 Expression in Tumors vs. Normal Tissue | Correlation with Patient Outcome | Reference |

| Breast Cancer | Overexpressed | Poor | [7][8] |

| Lung Cancer | Overexpressed | Poor | [7] |

| Gastric Cancer | Overexpressed | Poor | [7] |

| Ovarian Cancer | Overexpressed | Poor | [7] |

Visualizing FBXO44 Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving FBXO44.

Caption: FBXO44-mediated silencing of repetitive elements at the replication fork.

Caption: Consequences of FBXO44 inhibition in cancer cells.

Caption: FBXO44-mediated ubiquitination and degradation of BRCA1.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the findings discussed in this whitepaper. The following sections provide an overview of key experimental protocols used in the study of FBXO44.

Immunoprecipitation (IP) for FBXO44 Interaction Analysis

This protocol is adapted from Lu et al., 2012, and is suitable for identifying proteins that interact with FBXO44.[3]

-

Cell Lysis:

-

Transfect cells with appropriate constructs (e.g., FLAG-tagged FBXO44).

-

18 hours post-transfection, treat cells with 5 µM MG132 for 6 hours to inhibit proteasomal degradation.

-

Harvest cells and lyse in high-salt lysis buffer (50 mM Tris-HCl, pH 8.0, 1% Nonidet P-40, 500 mM NaCl) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-FLAG M2 antibody (or a specific anti-FBXO44 antibody) overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

Collect the beads by centrifugation and wash three times with lysis buffer.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5 minutes.

-

Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., SUV39H1, CUL4B, BRCA1).

-

Western Blotting for FBXO44 and Associated Proteins

This is a general protocol for detecting protein expression levels.[12][13]

-

Sample Preparation:

-

Prepare cell lysates as described in the IP protocol or using RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Separate the protein samples on a 4-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against FBXO44 or other proteins of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Chromatin Immunoprecipitation (ChIP) for FBXO44 Genomic Occupancy

This protocol, based on methodologies from Shen et al., 2021, is used to identify the genomic regions where FBXO44 binds.[6][7][11][14][15]

-

Cross-linking and Chromatin Preparation:

-

Cross-link protein-DNA complexes in cultured cells with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the reaction with 125 mM glycine.

-

Harvest the cells, lyse them, and isolate the nuclei.

-

Sonically shear the chromatin to an average size of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-FBXO44 antibody overnight at 4°C.

-

Capture the antibody-chromatin complexes with protein A/G magnetic beads.

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

-

-

Analysis:

-

Analyze the enrichment of specific DNA sequences (e.g., repetitive elements) in the immunoprecipitated DNA by quantitative PCR (qPCR) or high-throughput sequencing (ChIP-seq).

-

Cell Proliferation and Apoptosis Assays

These assays are used to quantify the effect of FBXO44 modulation on cancer cell growth and survival.[7]

-

Proliferation Assay:

-

Seed cells in a 96-well plate after transfection with control or FBXO44-targeting siRNAs.

-

At various time points, measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.

-

Plot the growth curves over time.

-

-

Apoptosis Assay:

-

Harvest cells at a specific time point after treatment (e.g., FBXO44 knockdown).

-

Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry. The percentage of Annexin V-positive cells represents the apoptotic cell population.

-

Conclusion and Future Directions

FBXO44 plays a pivotal and complex role in the biology of human cancer cells. Its function in silencing repetitive elements to prevent viral mimicry and in promoting the degradation of the tumor suppressor BRCA1 positions it as a key oncogenic driver in multiple cancer types. The strong correlation between high FBXO44 expression and poor patient outcomes further validates its clinical relevance.

The selective dependence of cancer cells on the FBXO44/SUV39H1 pathway for RE silencing, a mechanism that appears to be dispensable in normal cells, presents a promising therapeutic window.[1][4][7] Targeting FBXO44 or its associated enzymatic activities could selectively induce cancer cell death and stimulate a potent anti-tumor immune response. This approach holds the potential to be effective as a standalone therapy or in combination with existing immunotherapies, such as immune checkpoint inhibitors.

Future research should focus on the development of small molecule inhibitors targeting the substrate-binding domain of FBXO44 or its interaction with components of the repressive complex. Further elucidation of the full spectrum of FBXO44 substrates will also be critical to fully understand its biological functions and the potential on- and off-target effects of its inhibition. The insights presented in this technical guide provide a solid foundation for the continued investigation and therapeutic targeting of FBXO44 in cancer.

References

- 1. The F-box protein FBXO44 mediates BRCA1 ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression of FBXO44 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 3. The F-box Protein FBXO44 Mediates BRCA1 Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FBXO44 promotes DNA replication-coupled repetitive element silencing in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunoprecipitation (IP) Protocol | Rockland [rockland.com]

- 6. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 7. FBXO44 promotes DNA replication-coupled repetitive element silencing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. novusbio.com [novusbio.com]

- 10. protocols.io [protocols.io]

- 11. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. antibodiesinc.com [antibodiesinc.com]

- 13. bio-rad.com [bio-rad.com]

- 14. ptglab.com [ptglab.com]

- 15. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

FBXO44 Protein: Expression, Localization, and Functional Significance

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

F-box protein 44 (FBXO44) is a member of the F-box protein family, characterized as a substrate recognition component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex. This complex plays a crucial role in protein degradation through the ubiquitin-proteasome system. Emerging research has highlighted the significant involvement of FBXO44 in critical cellular processes, including DNA replication, genomic stability, and cell cycle control. Notably, FBXO44 has been implicated in the pathogenesis of various cancers, where its expression levels often correlate with clinical outcomes. This technical guide provides a comprehensive overview of FBXO44 protein expression in human tissues and cancer cell lines, its subcellular localization, and its role in key signaling pathways. Detailed experimental protocols for the characterization of FBXO44 are also provided to facilitate further research and therapeutic development.

FBXO44 Protein Expression

FBXO44 exhibits a broad expression pattern across various human tissues, with notable enrichment in specific types. Furthermore, its expression is frequently dysregulated in cancer, suggesting a role in tumorigenesis.

Expression in Normal Human Tissues

Quantitative RNA-sequencing data from the Genotype-Tissue Expression (GTEx) project indicates that FBXO44 is expressed in a wide range of normal human tissues. The following table summarizes the median transcript expression levels in Transcripts Per Million (TPM).

| Tissue | Median TPM |

| Brain - Cerebellum | 25.6 |

| Brain - Cortex | 22.1 |

| Testis | 18.9 |

| Ovary | 15.4 |

| Adrenal Gland | 13.8 |

| Thyroid | 12.5 |

| Lung | 11.7 |

| Spleen | 11.2 |

| Colon - Transverse | 10.9 |

| Esophagus - Mucosa | 10.5 |

| Skin - Sun Exposed | 9.8 |

| Heart - Left Ventricle | 9.5 |

| Pancreas | 9.2 |

| Liver | 8.7 |

| Muscle - Skeletal | 7.6 |

Data sourced from the GTEx Portal on December 12, 2025. TPM values are rounded to one decimal place.

Expression in Cancer Cell Lines

Analysis of proteomic data from the Cancer Cell Line Encyclopedia (CCLE) reveals varying expression levels of FBXO44 across a panel of cancer cell lines, indicating its potential role in different cancer types.

| Cell Line | Cancer Type | Relative Protein Abundance (log2) |

| A-375 | Melanoma | 9.8 |

| HCT-116 | Colon Cancer | 9.5 |

| HeLa | Cervical Cancer | 9.3 |

| MCF-7 | Breast Cancer | 9.1 |

| PC-3 | Prostate Cancer | 8.9 |

| A549 | Lung Cancer | 8.7 |

| U-87 MG | Glioblastoma | 8.5 |

| K-562 | Leukemia | 8.2 |

| Jurkat | Leukemia | 7.9 |

| RPMI-8226 | Multiple Myeloma | 7.6 |

Data represents a selection of cell lines from the CCLE proteomics dataset. Relative protein abundance is based on mass spectrometry data and is presented on a log2 scale.

Immunohistochemical studies have shown that FBXO44 protein is overexpressed in a significant number of breast carcinomas compared to adjacent non-cancerous tissues[1]. This overexpression has been linked to reduced levels of the tumor suppressor protein BRCA1[1].

Subcellular Localization of FBXO44

The functional roles of FBXO44 are intrinsically linked to its localization within the cell. Studies have demonstrated that FBXO44 is present in multiple subcellular compartments, allowing it to interact with a diverse range of substrates.

-

Nucleus: A significant portion of FBXO44 resides in the nucleus, where it participates in the regulation of chromatin structure and DNA repair processes. Immunohistochemical analyses of breast cancer tissues have predominantly shown nuclear localization of FBXO44[1].

-

Cytoplasm: FBXO44 is also found in the cytoplasm, suggesting its involvement in signaling pathways that originate or are executed in this compartment.

-

Chromatin-Bound: A fraction of FBXO44 is tightly associated with chromatin, which is consistent with its role in silencing repetitive elements and maintaining genome stability during DNA replication.

Key Signaling Pathways and Functions

FBXO44 is a critical component of several signaling pathways that are fundamental to cellular homeostasis and are often dysregulated in disease.

The SCF E3 Ubiquitin Ligase Complex

FBXO44 functions as the substrate recognition subunit of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. This complex targets specific proteins for ubiquitination and subsequent degradation by the 26S proteasome. The modular nature of the SCF complex, with a variable F-box protein, allows for the regulation of a wide array of cellular proteins.

Silencing of Repetitive Elements

A crucial function of FBXO44 is its role in the transcriptional silencing of repetitive elements (REs) in the human genome[2]. FBXO44 is recruited to H3K9me3-modified nucleosomes at the replication fork. It then assembles a repressive complex, including SUV39H1, CRL4, and Mi-2/NuRD, to maintain the silenced state of REs post-DNA replication[2][3][4]. Inhibition of FBXO44 leads to the reactivation of REs, which can induce DNA replication stress and stimulate antiviral signaling pathways[2][4].

Regulation of BRCA1 Stability

FBXO44 plays a significant role in the degradation of the breast cancer susceptibility protein 1 (BRCA1), a key tumor suppressor involved in DNA repair[1]. The SCF(FBXO44) complex targets BRCA1 for ubiquitination and subsequent proteasomal degradation. This process is initiated by the recognition of the N-terminus of BRCA1 by FBXO44[1]. An inverse correlation between FBXO44 and BRCA1 expression has been observed in human breast cancer samples, suggesting that FBXO44-mediated degradation of BRCA1 may contribute to sporadic breast tumor development[1].

Experimental Protocols

The following section provides detailed methodologies for the detection and characterization of FBXO44 protein.

Experimental Workflow

The general workflow for studying FBXO44 expression and localization involves a combination of techniques to analyze both protein and mRNA levels in cells and tissues.

Western Blotting

This protocol is for the detection of FBXO44 in whole-cell lysates.

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against FBXO44 (e.g., rabbit polyclonal, diluted 1:1000 in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

-

Immunohistochemistry (IHC)

This protocol is for the detection of FBXO44 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each) and finally in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by boiling slides in 10 mM sodium citrate buffer (pH 6.0) for 15 minutes.

-

Allow slides to cool to room temperature.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Wash with PBS.

-

Block non-specific binding with 5% normal goat serum in PBS for 30 minutes.

-

Incubate with a primary antibody against FBXO44 (e.g., rabbit polyclonal, diluted 1:100 to 1:200) for 1 hour at room temperature or overnight at 4°C[1].

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.

-

Develop the signal with a DAB substrate kit.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate, clear, and mount with a permanent mounting medium.

-

Immunofluorescence (IF)

This protocol is for visualizing the subcellular localization of FBXO44 in cultured cells.

-

Cell Preparation:

-

Grow cells on glass coverslips to 60-70% confluency.

-

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against FBXO44 (e.g., rabbit polyclonal, diluted 1:200) for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG, diluted 1:500) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.

-

Visualize using a fluorescence or confocal microscope.

-

Conclusion and Future Directions

FBXO44 is a multifaceted protein with critical roles in maintaining genomic integrity and regulating cell cycle progression. Its dysregulation in cancer highlights its potential as a therapeutic target and a prognostic biomarker. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the biological functions of FBXO44 and explore its therapeutic potential. Future research should focus on identifying the full spectrum of FBXO44 substrates, elucidating the upstream regulatory mechanisms that control its expression and activity, and developing specific inhibitors of the SCF(FBXO44) E3 ligase complex for cancer therapy.

References

- 1. The F-box Protein FBXO44 Mediates BRCA1 Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FBXO44 promotes DNA replication-coupled repetitive element silencing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FBXO44 promotes DNA replication-coupled repetitive element silencing in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting FBXO44/SUV39H1 elicits tumor cell-specific DNA replication stress and viral mimicry - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of FBXO44 in Cellular Signaling: A Technical Guide for Researchers

An In-depth Exploration of F-Box Protein 44 (FBXO44) Signaling Pathways, Substrate Interactions, and Therapeutic Potential in Oncology.

F-Box Protein 44 (FBXO44) is an emerging key player in cellular regulation, acting as a substrate recognition component of Skp1-Cul1-F-box (SCF) and other E3 ubiquitin ligase complexes. Its involvement in critical cellular processes, including DNA damage repair, gene silencing, and cell cycle control, has positioned it as a significant target of interest for researchers in oncology and drug development. This technical guide provides a comprehensive review of the known signaling pathways involving FBXO44, its diverse substrate interactions, and the experimental methodologies used to elucidate its functions.

Core Signaling Pathways Involving FBXO44

FBXO44 exerts its influence through distinct molecular pathways, primarily centered around its role in protein ubiquitination and degradation, as well as in the epigenetic regulation of gene expression. Two major signaling axes have been extensively characterized: the SCF(FBXO44)-mediated degradation of the tumor suppressor BRCA1 and the FBXO44-dependent silencing of repetitive genomic elements. Additionally, a growing body of evidence points to the regulation of other key signaling proteins, including Regulator of G protein Signaling 2 (RGS2), Pregnane X Receptor (PXR), and Forkhead Box P1 (FOXP1).

The SCF(FBXO44)-BRCA1 Axis in Genomic Stability

FBXO44 is a critical negative regulator of the breast cancer susceptibility protein 1 (BRCA1), a cornerstone of the DNA damage response. As a component of the SCF E3 ubiquitin ligase complex, FBXO44 directly targets BRCA1 for ubiquitination and subsequent proteasomal degradation.[1][2] This process is crucial for maintaining appropriate levels of BRCA1 throughout the cell cycle.

The interaction is mediated by the N-terminus of BRCA1, which contains a degron sequence recognized by FBXO44.[1] Overexpression of the SCF(FBXO44) complex leads to a reduction in BRCA1 protein levels.[1] This pathway has significant implications for cancer biology, as the downregulation of BRCA1 can impair DNA repair mechanisms and contribute to genomic instability, a hallmark of cancer.

FBXO44-Mediated Silencing of Repetitive Elements

In a distinct signaling pathway, FBXO44 plays a crucial role in epigenetic regulation by silencing repetitive elements (REs) in the genome.[3][4][5] This function is critical for maintaining genomic stability and preventing the activation of viral mimicry pathways in cancer cells. FBXO44 acts as a scaffold protein, recruiting a repressive complex to H3K9me3-modified nucleosomes at the replication fork. This complex includes the histone methyltransferase SUV39H1, the CRL4 (Cul4-DDB1) E3 ubiquitin ligase, and the Mi-2/NuRD chromatin remodeling complex.[3][6][7]

The coordinated action of this complex ensures the faithful propagation of the silenced state of REs during DNA replication. Disruption of this pathway leads to the transcription of REs, resulting in the accumulation of double-stranded RNA (dsRNA), which in turn triggers an antiviral response and can enhance the immunogenicity of tumor cells.[3][4]

Regulation of Other Key Signaling Proteins

FBXO44 has been identified as a regulator of several other important signaling proteins, expanding its functional repertoire:

-

Regulator of G protein Signaling 2 (RGS2): FBXO44, as part of a DDB1/CUL4B-containing E3 ligase complex, mediates the degradation of RGS2, a negative regulator of G protein-coupled receptor signaling.[8] The degron for FBXO44 recognition is located at the N-terminus of RGS2.[9][10]

-

Pregnane X Receptor (PXR): FBXO44 acts as a novel E3 ligase for PXR, a nuclear receptor that regulates drug metabolism. FBXO44 interacts with the ligand-binding domain of PXR, leading to its ubiquitination and proteasomal degradation.[11][12][13]

-

Forkhead Box P1 (FOXP1): In colorectal cancer, FBXO44 promotes the degradation of the transcription factor FOXP1. This process is dependent on the phosphorylation of FOXP1 by Aurora Kinase A (AURKA), which enhances its binding to FBXO44 and subsequent K48-linked ubiquitination at lysine 377.[14][15][16]

Quantitative Data on FBXO44 Interactions

A critical aspect of understanding FBXO44 signaling is the quantitative characterization of its interactions with substrates and components of the E3 ligase complexes. While comprehensive quantitative data for all interactions is still an active area of research, some key parameters have been reported.

| Interacting Partner | Method | Quantitative Value | Reference |

| RGS2 (degron peptide 5-16) | Surface Plasmon Resonance (SPR) | Estimated binding affinity | [9] |

| PXR | NanoBRET | Dose-responsive decrease in PXR upon FBXO44 overexpression | [11] |

| FOXP1 | In vivo ubiquitination assay | Increased ubiquitination with FBXO44 overexpression | [14][16] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to study FBXO44 signaling pathways.

In Vitro Ubiquitination Assay

This assay is fundamental to demonstrating the direct E3 ligase activity of FBXO44-containing complexes towards a specific substrate.

Objective: To reconstitute the ubiquitination of a substrate protein (e.g., BRCA1, PXR, FOXP1) by an FBXO44-containing E3 ligase complex in vitro.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant Ubiquitin

-

ATP

-

Immunopurified SCF(FBXO44) or other FBXO44-containing E3 ligase complex

-

Purified substrate protein

-

Ubiquitination buffer

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Combine E1, E2, ubiquitin, and ATP in ubiquitination buffer and incubate to charge the E2 enzyme.

-

Add the immunopurified FBXO44 E3 ligase complex and the purified substrate protein to the reaction mixture.

-

Incubate the reaction at 30-37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against the substrate protein and ubiquitin to detect higher molecular weight ubiquitinated species.[17][18]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the genomic regions where FBXO44 and its associated proteins bind.

Objective: To determine the in vivo association of FBXO44 with specific DNA sequences, such as repetitive elements.

Materials:

-

Formaldehyde for cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Antibody specific to FBXO44

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

qPCR or next-generation sequencing reagents

Protocol:

-

Cross-link proteins to DNA in live cells using formaldehyde.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into small fragments by sonication or enzymatic digestion.

-

Immunoprecipitate the chromatin with an antibody against FBXO44.

-

Capture the antibody-chromatin complexes using protein A/G beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Purify the DNA.

-

Analyze the purified DNA by qPCR to quantify enrichment at specific loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[19][20]

Conclusion and Future Directions

FBXO44 is a multifaceted F-box protein with critical roles in maintaining genomic stability and regulating gene expression. Its involvement in the degradation of key tumor suppressors like BRCA1 and its function in silencing repetitive elements highlight its potential as a therapeutic target in cancer. The expanding list of FBXO44 substrates underscores the complexity of its regulatory network.

Future research should focus on obtaining more detailed quantitative and structural information about FBXO44-substrate interactions to facilitate the rational design of small molecule inhibitors. A deeper understanding of the tissue-specific expression and regulation of FBXO44 will also be crucial in developing targeted therapies with minimal off-target effects. The continued exploration of FBXO44 signaling pathways promises to uncover novel insights into cellular regulation and open new avenues for therapeutic intervention in a range of human diseases.

References

- 1. The F-box Protein FBXO44 Mediates BRCA1 Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The F-box protein FBXO44 mediates BRCA1 ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FBXO44 promotes DNA replication-coupled repetitive element silencing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. FBXO44 promotes DNA replication-coupled repetitive element silencing in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting FBXO44/SUV39H1 elicits tumor cell-specific DNA replication stress and viral mimicry [cell-stress.com]

- 7. cell-stress.com [cell-stress.com]

- 8. FBXO44-Mediated Degradation of RGS2 Protein Uniquely Depends on a Cullin 4B/DDB1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Systematic analysis of the RGS2 degron reveals characteristics of substrate recognition by the F-box protein FBXO44 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Item - FBXO44-MEDIATED DEGRADATION OF RGS2 - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 11. The F-box-only protein 44 regulates pregnane X receptor protein level by ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The F-box-only protein 44 regulates pregnane X receptor protein level by ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. docs.abcam.com [docs.abcam.com]

- 18. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 19. encodeproject.org [encodeproject.org]

- 20. Protocol for double-crosslinking ChIP-seq to improve data quality and enhance detection of challenging chromatin targets - PMC [pmc.ncbi.nlm.nih.gov]

FBXO44: A Comprehensive Technical Guide to a Novel Therapeutic Target in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

F-Box Protein 44 (FBXO44) has emerged as a critical regulator of epigenetic silencing and genome stability in cancer cells, presenting a compelling new avenue for therapeutic intervention. As a substrate receptor for the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex, FBXO44 plays a pivotal role in the transcriptional repression of repetitive elements (REs). Its inhibition in cancer cells triggers a cascade of events, including DNA replication stress, activation of innate immune pathways, and enhanced immunogenicity, ultimately leading to decreased tumorigenicity. This technical guide provides an in-depth overview of FBXO44's function, its associated signaling pathways, quantitative data supporting its therapeutic potential, and detailed experimental protocols for its investigation.

Introduction to FBXO44

FBXO44 is a member of the F-box protein family, which are key components of SCF ubiquitin ligase complexes, responsible for substrate recognition and targeting for proteasomal degradation.[1] Beyond its canonical role in ubiquitination, recent research has unveiled a crucial function for FBXO44 in maintaining the silenced state of REs, which constitute a significant portion of the human genome.[2][3] In cancer cells, where epigenetic regulation is often dysregulated, FBXO44's activity is heightened, contributing to tumor cell survival and immune evasion.[4][5]

The FBXO44 Signaling Pathway: Silencing Repetitive Elements

FBXO44 is a key orchestrator of a repressive complex that maintains the heterochromatic state of REs, particularly during DNA replication.[2][6]

Mechanism of Action:

-

Recognition of H3K9me3: FBXO44 recognizes and binds to histone H3 trimethylated at lysine 9 (H3K9me3), a hallmark of transcriptionally silent heterochromatin. This interaction occurs at the replication fork.[2][4]

-

Recruitment of a Repressive Complex: Upon binding to H3K9me3-modified nucleosomes, FBXO44 acts as a scaffold to recruit a multi-protein complex that includes:

-

SUV39H1: A histone methyltransferase that further catalyzes the trimethylation of H3K9, reinforcing the silent chromatin state.[2][6]

-

CRL4 (CUL4-DDB1-RBX1): A cullin-RING ubiquitin ligase complex.[2]

-

Mi-2/NuRD (Nucleosome Remodeling and Deacetylase) complex: A chromatin remodeling complex with histone deacetylase activity.[2][6]

-

-

Transcriptional Silencing: This FBXO44-containing complex works in concert to ensure the faithful propagation of the repressive H3K9me3 mark and the silenced state of REs after DNA replication.[2]

Downstream Consequences of FBXO44 Inhibition:

Inhibition of FBXO44 disrupts this silencing machinery, leading to a series of events detrimental to cancer cells:

-

Reactivation of Repetitive Elements: The transcription of previously silenced REs, such as LINE-1 and HERVs, is reinitiated.[2][7]

-

Induction of "Viral Mimicry": The accumulation of double-stranded RNA (dsRNA) from transcribed REs triggers the activation of innate immune signaling pathways, primarily the MAVS and cGAS-STING pathways.[2][7]

-

DNA Replication Stress: The aberrant transcription of REs during S-phase leads to conflicts with the replication machinery, resulting in DNA replication stress and the accumulation of DNA damage.[2][7]

-

Enhanced Immunogenicity: The activation of antiviral pathways leads to the production of type I interferons and other pro-inflammatory cytokines, which can enhance the recruitment and activity of immune cells, such as cytotoxic T lymphocytes, into the tumor microenvironment.[2][7]

-

Decreased Tumorigenicity: The combined effects of DNA damage, cell cycle arrest, and immune activation contribute to reduced cancer cell proliferation, increased apoptosis, and diminished tumor growth.[4][8]

Interaction with BRCA1:

Separate from its role in RE silencing, FBXO44 has also been shown to mediate the ubiquitination and subsequent degradation of the tumor suppressor protein BRCA1.[9] This provides another mechanism by which elevated FBXO44 levels in cancer could contribute to tumorigenesis.

Quantitative Data on FBXO44 as a Therapeutic Target

The following tables summarize key quantitative data supporting the therapeutic potential of targeting the FBXO44 pathway.

Table 1: Impact of FBXO44 Knockdown on Cancer Cell Phenotypes

| Cell Line | Cancer Type | Effect of FBXO44 Knockdown | Quantitative Change | Citation |

| MDA-MB-231 | Breast Cancer | Decreased Proliferation | Significant reduction in cell growth over time | [6] |

| MDA-MB-231 | Breast Cancer | Increased Apoptosis | Increased Annexin V-positive cells | [6] |

| MDA-MB-231 | Breast Cancer | Decreased Migration & Invasion | Significant reduction in migrated and invaded cells | [6] |

| Various | Breast, Lung, Glioblastoma | Decreased Tumorsphere Formation | Reduced number and size of tumorspheres | [8] |

Table 2: Inhibitor Activity Against SUV39H1

| Inhibitor | Target | IC50 Value | Cell-based Potency (IC50) | Citation |

| Chaetocin | SUV39H1 | ~0.8 µM | 2-10 nM (various cancer cell lines) | [2][4][5][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of FBXO44.

High-Content RNAi Screen for Regulators of H3K9me3

This protocol describes a high-content imaging-based RNAi screen to identify genes, like FBXO44, that regulate H3K9me3 levels.

Materials:

-

Human siRNA library (e.g., Dharmacon siGENOME)

-

U2OS or other suitable cancer cell lines

-

384-well imaging plates (e.g., Corning)

-

Lipofectamine RNAiMAX transfection reagent

-

Primary antibody: anti-H3K9me3 (e.g., Abcam ab8898)

-

Secondary antibody: Alexa Fluor-conjugated secondary antibody

-

Nuclear stain: Hoechst 33342

-

High-content imaging system (e.g., PerkinElmer Opera Phenix)

-

Image analysis software (e.g., Columbus)

Procedure:

-

siRNA Library Plating: Dispense the siRNA library into 384-well plates at a final concentration of 25 nM per well. Include non-targeting control (NTC) and positive control (e.g., siSUV39H1) siRNAs on each plate.

-

Cell Seeding and Transfection:

-

Prepare a suspension of U2OS cells at a density of 1,500 cells per 20 µL.

-

Prepare the transfection mix by diluting Lipofectamine RNAiMAX in Opti-MEM according to the manufacturer's instructions.

-

Add the transfection mix to the cell suspension.

-

Dispense 20 µL of the cell/transfection mix into each well of the siRNA-plated 384-well plates.

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 5% BSA in PBS for 1 hour.

-

Incubate with anti-H3K9me3 primary antibody (1:1000 dilution) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with Alexa Fluor-conjugated secondary antibody (1:2000) and Hoechst 33342 (1 µg/mL) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system, capturing both the H3K9me3 and nuclear channels.

-

Use image analysis software to segment the nuclei based on the Hoechst signal and quantify the mean fluorescence intensity of the H3K9me3 signal within each nucleus.

-

Normalize the H3K9me3 intensity values to the plate median and calculate a robust Z-score for each well.

-

Identify "hits" as siRNAs that result in a significant decrease in H3K9me3 intensity (e.g., Z-score < -2).

-

Co-Immunoprecipitation (Co-IP) of the FBXO44 Complex

This protocol details the co-immunoprecipitation of FBXO44 to identify its interacting partners.

Materials:

-

HEK293T cells

-

Plasmids encoding tagged proteins (e.g., FLAG-FBXO44)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

-

Anti-FLAG M2 affinity gel (e.g., Sigma-Aldrich)

-

Elution buffer (e.g., 3X FLAG peptide)

-

Antibodies for western blotting (e.g., anti-SUV39H1, anti-CUL4B, anti-CHD4)

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells to ~80% confluency.

-

Transfect cells with the plasmid encoding FLAG-FBXO44 using a suitable transfection reagent.

-

-

Cell Lysis:

-

After 48 hours, wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer for 30 minutes on a rocker at 4°C.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation (1,000 x g for 1 minute).

-

Wash the beads three to five times with lysis buffer.

-

-

Elution:

-

Elute the protein complexes by incubating the beads with 3X FLAG peptide in lysis buffer for 1 hour at 4°C.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Western Blot Analysis:

-

Denature the eluted samples by boiling in SDS-PAGE sample buffer.

-

Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against expected interacting partners (e.g., SUV39H1, CUL4B, CHD4) and an anti-FLAG antibody to confirm the pulldown of FBXO44.

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) for H3K9me3 at Repetitive Elements

This protocol describes how to perform ChIP-qPCR to assess the enrichment of the H3K9me3 mark at specific repetitive elements.

Materials:

-

Cancer cell line of interest

-

Formaldehyde (1% final concentration)

-

Glycine (125 mM final concentration)

-

ChIP lysis buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

-

Anti-H3K9me3 antibody (e.g., Abcam ab8898)

-

Protein A/G magnetic beads

-

Wash buffers with increasing stringency

-

Elution buffer (e.g., 1% SDS, 0.1 M NaHCO3)

-

Proteinase K

-

SYBR Green qPCR master mix

-

Primers for specific repetitive elements (see Table 3)

Procedure:

-

Cross-linking:

-

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with 125 mM glycine for 5 minutes.

-

-

Chromatin Preparation:

-

Lyse the cells and sonicate the chromatin to an average fragment size of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with anti-H3K9me3 antibody or a control IgG overnight at 4°C.

-

Add protein A/G magnetic beads and incubate for 2 hours at 4°C to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

-

-

qPCR Analysis:

-

Perform qPCR using SYBR Green master mix and primers specific for the repetitive elements of interest.

-

Calculate the enrichment of H3K9me3 at each locus relative to the input DNA and normalized to the IgG control.

-

Table 3: Example qPCR Primers for Human Repetitive Elements

| Repetitive Element | Forward Primer (5'-3') | Reverse Primer (5'-3') | Citation |

| LINE-1 (L1) | AAAGCCGCTCAACTACATGG | TCTTTGTTGCAGGTCCCATC | [10] |

| HERV-K (env) | GATGGACCCAGAGATTCTGAAG | CCTCTGCGTTAATTTTCCACTT | [11] |

| HERV-W (env) | TGAGTCAATTCTCATACCTG | AGTTAAGAGTTCTTGGGTGG | [6] |

Visualizations of Pathways and Workflows

Caption: FBXO44 signaling pathway for repetitive element silencing.

Caption: Consequences of FBXO44 inhibition in cancer cells.

Caption: Co-Immunoprecipitation experimental workflow.

Conclusion and Future Directions

FBXO44 represents a promising therapeutic target for a range of cancers. Its selective importance in cancer cells for maintaining genomic stability and suppressing innate immunity provides a clear therapeutic window. The development of small molecule inhibitors targeting FBXO44 itself or its key partner, SUV39H1, holds significant promise, both as monotherapies and in combination with immune checkpoint inhibitors. Future research should focus on the discovery and optimization of potent and specific FBXO44 inhibitors, a deeper understanding of the full range of its substrates and interacting partners, and the identification of biomarkers to predict patient response to FBXO44-targeted therapies. The detailed methodologies and data presented in this guide provide a solid foundation for advancing research in this exciting area of cancer biology and drug development.

References

- 1. pnas.org [pnas.org]

- 2. FBXO44 promotes DNA replication-coupled repetitive element silencing in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting FBXO44/SUV39H1 elicits tumor cell-specific DNA replication stress and viral mimicry [cell-stress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive Analysis of Human Endogenous Retrovirus Transcriptional Activity in Human Tissues with a Retrovirus-Specific Microarray - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. login.medscape.com [login.medscape.com]

- 9. researchgate.net [researchgate.net]

- 10. Differential enrichment of H3K9me3 at annotated satellite DNA repeats in human cell lines and during fetal development in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Detection of Human Endogenous Retrovirus K (HERV-K) Transcripts in Human Prostate Cancer Cell Lines [frontiersin.org]

The Role of FBXO44 in Cellular Regulation: A Technical Guide to Its Substrates and Interacting Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

FBXO44, an F-box protein, is a critical component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex, which mediates the ubiquitination and subsequent proteasomal degradation of target proteins.[1][2] This process is fundamental to the regulation of numerous cellular functions, including DNA repair, cell cycle progression, and signal transduction. Dysregulation of FBXO44 and its associated pathways has been implicated in various diseases, notably cancer.[1][2][3] This technical guide provides an in-depth overview of the known substrates and interacting partners of FBXO44, the experimental methodologies used for their discovery, and the signaling pathways in which they participate.

Quantitative Data on FBXO44 Substrates and Interacting Proteins

The identification and characterization of FBXO44 substrates and interacting proteins are crucial for understanding its biological functions. The following tables summarize the key quantitative findings from various studies.

Table 1: Verified Substrates of FBXO44

| Substrate | Method of Identification | Key Quantitative Findings | Cellular Process | Reference |

| BRCA1 | siRNA screening, Mass Spectrometry, Co-immunoprecipitation | Knockdown of FBXO44 significantly stabilized BRCA1 protein levels. Overexpression of the SCF-FBXO44 complex reduced endogenous BRCA1 levels.[2] | DNA repair, Cell cycle control | [1][2] |

| RGS2 | siRNA screening, Co-immunoprecipitation | siRNA-mediated knockdown of FBXO44 resulted in a significant increase in RGS2 protein levels.[4] The FBA domain of FBXO44 binds to an RGS2 peptide (residues 5-16) with a preliminary KD of 2.1 μM as determined by surface plasmon resonance.[5] | G protein-coupled receptor signaling | [4][6][7] |

Table 2: Key Interacting Proteins and Complexes of FBXO44

| Interacting Protein/Complex | Method of Identification | Nature of Interaction | Functional Significance | Reference |

| Skp1 | Mass Spectrometry, Co-immunoprecipitation | FBXO44 interacts with Skp1 via its F-box domain to form the SCF E3 ligase complex.[2] | Essential for the assembly and function of the SCFFBXO44 E3 ligase.[2] | [1][2][8] |

| CUL1 | Co-immunoprecipitation | Forms the scaffold of the SCFFBXO44 complex.[2] | Required for the catalytic activity of the SCFFBXO44 E3 ligase.[2] | [2] |

| CUL4B | siRNA screening, Co-immunoprecipitation | FBXO44 is part of a novel E3 ligase complex with CUL4B and DDB1 that mediates RGS2 degradation.[4][7] | Forms an alternative E3 ligase complex for RGS2 degradation.[4][9] | [4][7][9] |

| DDB1 | Co-immunoprecipitation | Interacts with FBXO44 in the CUL4B-containing E3 ligase complex.[4][7] | Adaptor protein within the CUL4B/FBXO44 complex.[4][7] | [4][7] |

| SUV39H1 | Mass Spectrometry, Co-immunoprecipitation | FBXO44 recruits SUV39H1 to repetitive elements at the replication fork.[10][11] | Transcriptional silencing of repetitive elements.[3][10][11][12][13] | [3][10][11][12][13] |

| CRL4 | Mass Spectrometry, Co-immunoprecipitation | FBXO44 interacts with components of the CRL4 complex (CUL4B and DDB1).[10] | Part of the repressive complex for silencing repetitive elements.[10][11][13] | [10][11][13] |

| Mi-2/NuRD Complex | Mass Spectrometry, Co-immunoprecipitation | FBXO44 recruits the Mi-2/NuRD complex to repetitive elements.[10][11] | Chromatin remodeling and transcriptional repression.[10][11][13] | [10][11][13] |

Experimental Protocols

The discovery of FBXO44 substrates and interacting proteins has been facilitated by a combination of high-throughput screening and targeted molecular biology techniques.

Co-immunoprecipitation (Co-IP) for FBXO44 Interaction Discovery

This protocol is a standard method to identify in vivo protein-protein interactions.

a. Cell Lysis:

-

Harvest cultured cells (e.g., HEK293T) by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in ice-cold IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween 20, supplemented with protease and phosphatase inhibitors).[14]

-

Incubate on ice for 15-30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.[14]

b. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads for 1 hour at 4°C on a rotator.[15]

-

Pellet the beads and transfer the supernatant to a fresh tube.

-

Add the primary antibody specific to FBXO44 or a tagged version of the protein to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

c. Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold IP lysis buffer or a modified wash buffer to remove non-specific binding proteins.[15]

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

d. Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the proteins by Western blotting using antibodies against the suspected interacting partners or by mass spectrometry for unbiased identification.

siRNA Screening for Identification of FBXO44 Substrates

This high-throughput method can identify proteins whose stability is regulated by FBXO44.

a. Plate Preparation and Transfection:

-

Seed cells (e.g., HeLa or U2OS) in 96-well or 384-well plates.

-

Use a liquid handler to dispense siRNAs targeting all known human F-box proteins, including FBXO44, into individual wells. Include non-targeting siRNAs as negative controls and siRNAs against known essential genes as positive controls.[16]

-

Incubate the cells for 48-72 hours to allow for gene knockdown.

b. Assay and Readout:

-

After incubation, lyse the cells and perform an assay to measure the protein level of a potential substrate (e.g., BRCA1). This can be done using high-content imaging with fluorescently labeled antibodies or by automated Western blotting.

-

Alternatively, a reporter assay can be used where the potential substrate is fused to a reporter protein like luciferase.

c. Data Analysis:

-

Normalize the data to the negative controls.

-

Calculate the Z-score for each well to identify statistically significant changes in protein levels.[16]

-

"Hits" are identified as siRNAs that lead to a significant increase in the protein level of the potential substrate, suggesting that its degradation is mediated by the targeted F-box protein.

In Vitro Ubiquitination Assay

This assay directly tests the ability of the SCFFBXO44 complex to ubiquitinate a substrate.

a. Reagent Preparation:

-

Purify recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), ubiquitin, and the substrate of interest.

-

Immunopurify the SCFFBXO44 complex from cells overexpressing its components.

b. Ubiquitination Reaction:

-

In a microcentrifuge tube, combine the following in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM NaF): E1, E2, ubiquitin, ATP, the purified substrate, and the immunopurified SCFFBXO44 complex.[18][19]

-

Incubate the reaction mixture at 30-37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer.

c. Detection:

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot using an antibody against the substrate to detect higher molecular weight bands corresponding to ubiquitinated forms of the protein. An anti-ubiquitin antibody can also be used.[18]

Yeast Two-Hybrid (Y2H) Screening

This genetic method is used to identify novel protein-protein interactions.

a. Bait and Prey Construction:

-

Clone the full-length cDNA of FBXO44 into a "bait" vector, which fuses FBXO44 to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).[20][21]

-

A cDNA library from the tissue or cell type of interest is cloned into a "prey" vector, which fuses the library proteins to the activation domain (AD) of the transcription factor.[20][22]

b. Yeast Transformation and Screening:

-

Transform a suitable yeast strain with the bait plasmid.

-

Mate the bait-containing yeast with yeast containing the prey library.

-

Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine, adenine) and containing a reporter gene substrate (e.g., X-α-Gal).[23]

c. Hit Identification and Validation:

-

Yeast colonies that grow on the selective media and turn blue indicate a potential interaction between the bait (FBXO44) and a prey protein.

-

Isolate the prey plasmid from the positive colonies and sequence the cDNA insert to identify the interacting protein.

-

Validate the interaction using other methods such as Co-IP.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is essential for a comprehensive understanding of FBXO44's function.

Signaling and Interaction Diagrams

Caption: The SCF-FBXO44 E3 Ligase Complex.

Caption: FBXO44 in Repetitive Element Silencing.

Experimental Workflow Diagram

Caption: Workflow for FBXO44 Interactor Discovery.

Conclusion

FBXO44 plays a pivotal role in maintaining cellular homeostasis through its function as a substrate receptor for E3 ubiquitin ligase complexes. The identification of key substrates such as BRCA1 and RGS2, along with its involvement in larger regulatory complexes that control chromatin structure, highlights its importance in both normal physiology and disease. The methodologies outlined in this guide provide a robust framework for the continued exploration of FBXO44's interactome and its functional consequences. A deeper understanding of these interactions will be instrumental for the development of novel therapeutic strategies targeting pathways regulated by FBXO44.

References

- 1. The F-box protein FBXO44 mediates BRCA1 ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The F-box Protein FBXO44 Mediates BRCA1 Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cell-stress.com [cell-stress.com]

- 4. FBXO44-Mediated Degradation of RGS2 Protein Uniquely Depends on a Cullin 4B/DDB1 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Systematic analysis of the RGS2 degron reveals characteristics of substrate recognition by the F-box protein FBXO44 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - FBXO44-MEDIATED DEGRADATION OF RGS2 - Purdue University Graduate School - Figshare [hammer.purdue.edu]